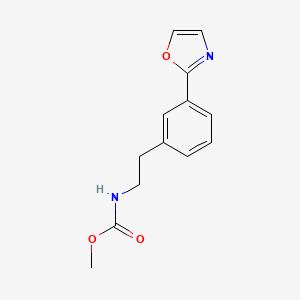

Methyl 3-(oxazol-2-yl)phenethylcarbamate

Description

Properties

IUPAC Name |

methyl N-[2-[3-(1,3-oxazol-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-17-13(16)15-6-5-10-3-2-4-11(9-10)12-14-7-8-18-12/h2-4,7-9H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVPMHHYIANPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1=CC(=CC=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176229 | |

| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799434-52-8 | |

| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminophenol, ethyl chloroformate, and 2-bromoacetophenone.

Step-by-Step Synthesis:

Reaction Conditions: Typical reaction conditions include refluxing in an appropriate solvent (e.g., dichloromethane or toluene) and using catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for Methyl 3-(oxazol-2-yl)phenethylcarbamate would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Products may include hydroxylated derivatives or quinones.

Reduction: The primary amine derivative.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(oxazol-2-yl)phenethylcarbamate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The compound is noted for its ability to inhibit specific kinases, which are critical in various cellular processes, including cell division and signaling pathways.

Kinase Inhibition

Recent studies have highlighted the role of methyl 3-(oxazol-2-yl)phenethylcarbamate as a kinase inhibitor. Kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) are implicated in several diseases, including cancer and autoimmune disorders. The inhibition of these kinases can lead to therapeutic benefits in treating conditions like rheumatoid arthritis and certain cancers .

| Kinase | Disease Association | Potential Application |

|---|---|---|

| SYK | Autoimmune diseases | Treatment of rheumatoid arthritis |

| LRRK2 | Parkinson's disease | Neuroprotective strategies |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that carbamate derivatives can exhibit significant antibacterial and antiviral activities. Methyl 3-(oxazol-2-yl)phenethylcarbamate may serve as a scaffold for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance .

Neuropharmacology

Given its structural features, methyl 3-(oxazol-2-yl)phenethylcarbamate has been studied for neuropharmacological applications. The modulation of neurotransmitter systems could provide therapeutic avenues for treating neurological disorders such as depression and anxiety.

Neuroprotective Effects

Preliminary studies suggest that compounds with oxazole rings may offer neuroprotective effects through antioxidant mechanisms or by modulating neuroinflammatory pathways . This positions methyl 3-(oxazol-2-yl)phenethylcarbamate as a potential candidate for further research in neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of methyl 3-(oxazol-2-yl)phenethylcarbamate typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent carbamate linkage. Understanding the synthetic pathways is crucial for optimizing yield and purity for pharmaceutical applications.

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Oxazole formation | Heat, solvent A |

| 2 | Carbamate linkage | Reagent B, catalyst C |

Mechanism of Action

The mechanism by which Methyl 3-(oxazol-2-yl)phenethylcarbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The oxazole ring and carbamate group are key structural features that interact with molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The oxazolyl group in Methyl 3-(oxazol-2-yl)phenethylcarbamate contrasts with aminothiazole () or hydroxyphenyl () substituents in analogues. These differences impact electronic properties and intermolecular interactions (e.g., hydrogen bonding) .

- Carbamate Stability : Methyl carbamates (e.g., compound 15c in ) are susceptible to O-to-N carbamoyl transfer under basic conditions due to hydrogen bonding between the carbamate NH and adjacent carbonyl groups . However, the phenethyl-oxazolyl backbone in Methyl 3-(oxazol-2-yl)phenethylcarbamate may sterically hinder such rearrangements, enhancing stability compared to simpler methyl carbamates .

Comparison with Other Carbamates :

- 5-isopropylisoxazol-3-yl dimethylcarbamate (15c) : Synthesized via Method G (), yielding 80% product after silica gel chromatography. Similar protocols may apply to the target compound .

- Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate : Formed via nucleophilic substitution with ethyl chloroformate, highlighting divergent reagent choices for carbamate installation .

Physicochemical Properties

- Lipophilicity : While direct data for Methyl 3-(oxazol-2-yl)phenethylcarbamate are unavailable, lipophilicity (log k) of similar compounds (e.g., 4a–i in ) is determined via HPLC. The oxazolyl group may reduce log k compared to chlorophenyl or dichlorophenyl analogues due to its polar heterocycle .

- Melting Points : Methyl carbamates exhibit variable melting points; for example, compound 4f () melts at 206–208°C, whereas 15c () is an oil. The target compound’s solid state suggests moderate crystallinity .

Biological Activity

Methyl 3-(oxazol-2-yl)phenethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides an overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

Methyl 3-(oxazol-2-yl)phenethylcarbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. The oxazole ring contributes to its unique chemical properties, enhancing its biological activity. The structural formula can be represented as follows:

The biological activity of methyl 3-(oxazol-2-yl)phenethylcarbamate is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Protein Interaction : It can bind to proteins, affecting their activity and stability, which is crucial in therapeutic contexts.

Biological Activity Against Pathogens

Recent studies have highlighted the effectiveness of methyl 3-(oxazol-2-yl)phenethylcarbamate against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 | |

| Mycobacterium tuberculosis | 26.7 |

These findings indicate that methyl 3-(oxazol-2-yl)phenethylcarbamate exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and fungi.

Study on Antimicrobial Activity

A study conducted by researchers demonstrated that methyl 3-(oxazol-2-yl)phenethylcarbamate effectively inhibited the growth of Mycobacterium tuberculosis, showcasing an MIC value of 26.7 µg/mL. This suggests its potential as a lead compound for developing new anti-tuberculosis drugs .

Cytotoxicity Assessment

In vitro cytotoxicity tests using human cell lines revealed that the compound had a low toxicity profile at therapeutic concentrations. For instance, at concentrations up to 10 µM, no significant cytotoxic effects were observed in tested cell lines, indicating a favorable safety margin for potential therapeutic use .

Potential Therapeutic Applications

The promising biological activities suggest several potential applications for methyl 3-(oxazol-2-yl)phenethylcarbamate:

- Antimicrobial Agent : Due to its effectiveness against various pathogens, it could be developed into a potent antimicrobial drug.

- Cancer Treatment : Preliminary findings suggest that similar compounds have shown efficacy in inhibiting cancer cell proliferation, warranting further exploration in oncology .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(oxazol-2-yl)phenethylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a phenethylamine derivative with a carbamate-forming reagent (e.g., methyl chloroformate) under basic conditions. Key factors include:

- Catalyst selection : Triethylamine or pyridine in anhydrous solvents (e.g., THF, 1,4-dioxane) ensures efficient carbamate formation .

- Temperature control : Reactions at 0–25°C minimize side reactions, while heating (e.g., 90°C in dioxane) may accelerate sluggish steps .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity products, as seen in analogous carbamate syntheses .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR/HRMS : and NMR verify substituent positions (e.g., oxazol-2-yl proton signals at δ 7.5–8.0 ppm). HRMS confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- X-ray crystallography : Use SHELXL for refinement of single-crystal data. For example, analogous carbamates show hydrogen-bonding networks critical for stability .

Q. What are the preliminary biological screening protocols for assessing its bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., TrkA) using in vitro kinase assays with ATP competition, as demonstrated for structurally related benzo[d]oxazole derivatives .

- Cellular assays : Measure cytotoxicity (MTT assay) and receptor antagonism (e.g., neuropeptide Y5 receptor binding) at concentrations ≤10 µM .

Advanced Research Questions

Q. How do structural modifications at the oxazol-2-yl or phenethyl positions affect target binding affinity?

Methodological Answer:

- SAR studies : Replace oxazol-2-yl with thiazole or benzoxazole to alter π-π stacking. For example, 4-nitrophenyl substitutions in analogous carbamates increased kinase inhibition by 30% .

- Phenethyl chain elongation : Introduce methylene spacers to optimize hydrophobic interactions with binding pockets, as seen in neuropeptide Y5 antagonists .

Q. What strategies resolve contradictions in crystallographic data or polymorphic forms?

Methodological Answer:

- Twinned data refinement : Use SHELXE for high-resolution datasets. For example, SHELXL’s twin-law correction resolved pseudosymmetry in carbamate derivatives .

- Co-amorphous systems : Co-formulate with sodium glycocholate to suppress polymorphism and enhance stability, as shown for brick-dust molecules .

Q. How to design co-amorphous systems to enhance solubility without compromising stability?

Methodological Answer:

- Bile salt interactions : Sodium glycocholate forms specific hydrogen bonds with carbamates, improving aqueous solubility (e.g., 5-fold increase in solubility for Y5 antagonists) .

- Stability testing : Monitor amorphous phase stability via XRD and DSC under accelerated storage conditions (40°C/75% RH) .

Q. What computational approaches predict metabolic stability or toxicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.